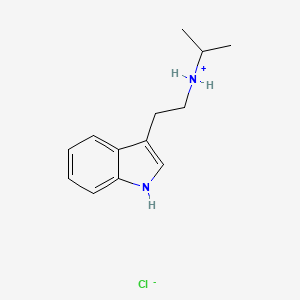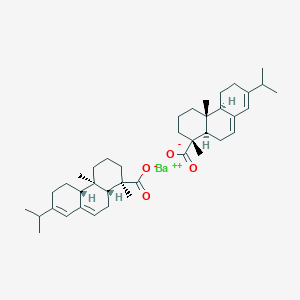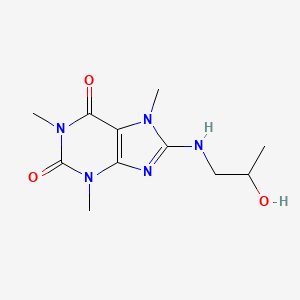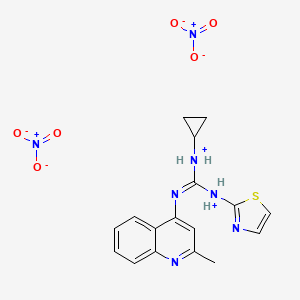
3-(2-(Isopropylamino)ethyl)indole monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Isopropylamino)ethyl)indole monohydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Isopropylamino)ethyl)indole monohydrochloride typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative.
Amination: The indole derivative undergoes a reaction with isopropylamine to introduce the isopropylamino group.
Cyclization: The intermediate product is then cyclized to form the indole ring structure.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as using water as a solvent, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Isopropylamino)ethyl)indole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
3-(2-(Isopropylamino)ethyl)indole monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-(Isopropylamino)ethyl)indole monohydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Aminopropyl)indole monohydrochloride
- Indole-3-acetic acid
- Indole-3-carboxaldehyde
Uniqueness
3-(2-(Isopropylamino)ethyl)indole monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it has a unique combination of functional groups that make it particularly interesting for research and industrial applications .
Properties
CAS No. |
63938-60-3 |
|---|---|
Molecular Formula |
C13H19ClN2 |
Molecular Weight |
238.75 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)ethyl-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C13H18N2.ClH/c1-10(2)14-8-7-11-9-15-13-6-4-3-5-12(11)13;/h3-6,9-10,14-15H,7-8H2,1-2H3;1H |
InChI Key |
YWUSKBYLXZPMRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH2+]CCC1=CNC2=CC=CC=C21.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)










![Ledienosid [German]](/img/structure/B13766944.png)


